1-Butanamine, acetate (1:1)

Description

Historical Overview of Research on Primary Alkylamine Acetate (B1210297) Salts

Research into primary alkylamine salts has a long history, driven by their diverse applications and interesting chemical behaviors. Historically, these salts were investigated for their utility in various industrial processes. For instance, long-chain primary alkylammonium salts have been extensively studied as flotation collectors in the beneficiation of silicate (B1173343) minerals. diva-portal.org Their ability to adsorb onto mineral surfaces and alter hydrophobicity was a key area of investigation. diva-portal.org

In the realm of organic chemistry, the influence of amine salts on reaction kinetics has been a subject of study. Early research explored the aminolysis of esters and the role that amine structure and base strength play in these reactions. acs.org Furthermore, toxicological and reproductive studies on various amine salts, including sec-butylamine (B1681703) acetate, were conducted as early as the 1960s to understand their biological characteristics. epa.govinchem.org These foundational studies established a basis for understanding the chemical and physical behavior of this class of compounds, paving the way for more specialized research into specific examples like 1-butanamine, acetate.

Scope and Significance of 1-Butanamine, acetate (1:1) in Contemporary Chemical Research

In modern chemical research, 1-Butanamine, acetate (1:1) is primarily significant as a model protic ionic liquid. rsc.org PILs are valued for their tunable physicochemical properties, which can be altered by changing the constituent acid or base. Research has shown that the properties of n-butylammonium acetate can be systematically modified by adding an excess of either n-butylamine or acetic acid. rsc.org The addition of excess amine or acid leads to the formation of new, non-covalently bound oligomeric ions, which in turn alters bulk properties like density and viscosity. rsc.org For example, while the density of the system increases with higher acetic acid content, it decreases with increasing amine concentration. rsc.org

This tunability makes 1-Butanamine, acetate (1:1) and its related mixtures valuable for various applications. They have been explored as unique solvent systems, with studies measuring the solubility of organic solutes and active pharmaceutical ingredients like ibuprofen (B1674241) and lidocaine. rsc.org The physicochemical properties of its binary mixtures with alcohols (methanol, ethanol (B145695), n-propanol, and n-butanol) have also been determined, providing essential data for process design and theoretical modeling. acs.org More recently, alkylamine salts have been utilized in materials science, such as in the post-production treatment of perovskite films for solar cells to reduce grain-boundary defects. researchgate.net The compound is also used as an intermediate or reagent in chemical synthesis.

Physicochemical Properties of 1-Butanamine, acetate (1:1)

The fundamental properties of this compound are well-documented in chemical databases.

| Property | Value | Source |

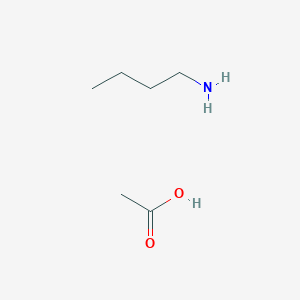

| IUPAC Name | acetic acid;butan-1-amine | nih.gov |

| Synonyms | Butylammonium (B8472290) acetate, Butylamine (B146782) acetate, n-Butylammonium acetate | nih.govnih.gov |

| CAS Number | 1641-36-7 | nih.gov |

| Molecular Formula | C₆H₁₅NO₂ | nih.gov |

| Molecular Weight | 133.19 g/mol | nih.gov |

| Exact Mass | 133.110278721 Da | nih.gov |

| Appearance | Typically a solid at room temperature | |

| Component Compounds | 1-Butanamine (CID 8007), Acetic Acid (CID 176) | nih.govnih.gov |

Properties

IUPAC Name |

acetic acid;butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.C2H4O2/c1-2-3-4-5;1-2(3)4/h2-5H2,1H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTKCTMGEWVPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1641-36-7 | |

| Record name | 1-Butanamine, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanamine, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butylammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Direct Formation of 1-Butanamine, acetate (B1210297) (1:1)

The most straightforward method for synthesizing 1-butanamine, acetate (1:1) is the direct acid-base reaction between n-butylamine and acetic acid. This reaction is characterized by its thermodynamics, kinetics, and the influence of various reaction parameters.

Acid-Base Reaction Thermodynamics and Kinetics

The reaction between an amine and a carboxylic acid to form a salt is an exothermic process, releasing heat as a result of the formation of the ammonium-carboxylate ion pair. researchgate.net The thermodynamics of this reaction are governed by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) changes. For the reaction to be spontaneous, ΔG must be negative. The large negative enthalpy change associated with the formation of the strong ionic bond in the salt typically drives the reaction forward.

A study on the reaction of n-butylamine and acetic acid in non-dissociating solvents like carbon tetrachloride and chloroform (B151607) provides insight into the equilibrium of the salt formation. acs.org The formation of the salt, butylammonium (B8472290) acetate, is an equilibrium process influenced by the solvent environment.

Table 1: Factors Influencing the Thermodynamics and Kinetics of Amine-Acid Reactions

| Parameter | Influence on Reaction | Reference |

| Temperature | Lower temperatures can favor the reaction rate in heterogeneous systems due to the exothermic nature of amine physisorption. | butlerov.com |

| Enthalpy (ΔH) | The reaction is typically exothermic (negative ΔH), driving the formation of the salt. | researchgate.net |

| Activation Energy | Can be negative in heterogeneous reactions, indicating a complex reaction mechanism where an initial absorption step is rate-limiting. | butlerov.com |

Influence of Reaction Conditions on Salt Formation

The formation of 1-butanamine, acetate (1:1) is sensitive to various reaction conditions, including the solvent, temperature, and stoichiometry of the reactants.

Temperature is another crucial factor. As mentioned, the reaction to form the amine salt is exothermic. researchgate.net One documented instance of reacting di-n-butylamine with acetic acid noted a temperature rise to 50°C upon mixing, confirming the exothermic nature of the salt formation. researchgate.net In heterogeneous reactions, lower temperatures have been shown to promote the reaction, which is attributed to the exothermic nature of the initial physical adsorption of the amine onto the acid surface. butlerov.com

The stoichiometry, or the molar ratio of the reactants, is also a key parameter. For the formation of a 1:1 salt, an equimolar ratio of n-butylamine and acetic acid is theoretically required. However, in practice, the ratio might be adjusted to control the pH of the reaction system or to drive the reaction to completion, especially if one of the reactants is volatile or participates in side reactions. acs.org

Table 2: Influence of Reaction Conditions on Amine Salt Formation

| Condition | Effect | Reference |

| Solvent Polarity | Affects the degree of ion pair formation and the stoichiometry of the resulting complexes. | acs.orgnih.gov |

| Temperature | The reaction is exothermic. Lower temperatures can enhance reaction rates in heterogeneous systems. | researchgate.netbutlerov.com |

| Stoichiometry | The molar ratio of amine to acid can be adjusted to control pH and reaction equilibrium. | acs.org |

Reaction Mechanisms Involving Butylamine (B146782) and Acetate Precursors

Beyond the direct formation of the salt, the constituent ions, butylammonium and acetate, can be involved in various other chemical transformations. Of particular interest is the role of n-butylamine as a nucleophile in aminolysis reactions, where an ester is cleaved by an amine to form an amide and an alcohol.

Aminolysis Reactions with n-Butylamine: A Mechanistic Perspective

The aminolysis of esters by amines like n-butylamine is a fundamental reaction in organic chemistry. The mechanism of this reaction has been the subject of considerable study, with computational and experimental evidence pointing towards two primary pathways: a concerted mechanism and a stepwise mechanism.

Computational studies on the aminolysis of esters have explored both concerted and stepwise mechanisms. acs.orgnih.govrhhz.net

In a concerted mechanism , the formation of the new carbon-nitrogen (C-N) bond and the cleavage of the carbon-oxygen (C-O) bond of the ester's leaving group occur simultaneously through a single transition state. researchgate.netrhhz.net This pathway avoids the formation of a discrete intermediate. Some studies suggest that in the presence of a catalyst like acetic acid, a concerted acyl substitution mechanism may be favored. rhhz.net This is supported by the observation that in some reactions, the stereochemistry of chiral reactants is retained, which is consistent with a one-step process that does not involve the formation and collapse of a tetrahedral intermediate. rhhz.net

The stepwise mechanism , on the other hand, involves the initial nucleophilic attack of the amine on the ester carbonyl group to form a tetrahedral intermediate. kirj.eeresearchgate.net This intermediate can then collapse, expelling the leaving group to form the amide product. The rate-determining step in this pathway can be either the formation of the tetrahedral intermediate or its breakdown. kirj.ee For the aminolysis of certain esters with n-butylamine, a two-term rate law has been observed, with one term being first-order in amine and the other second-order. cdnsciencepub.com The second-order term suggests that a second molecule of the amine can act as a general base, catalyzing the breakdown of the tetrahedral intermediate. cdnsciencepub.comresearchgate.net

The choice between a concerted and a stepwise pathway can be influenced by factors such as the structure of the ester and amine, the solvent, and the presence of catalysts. Computational studies have shown that for some uncatalyzed aminolysis reactions, the activation energies for the concerted and stepwise pathways can be very similar. nih.gov However, when catalysis by a second amine molecule is considered, the stepwise mechanism may have a significantly lower activation energy. nih.gov

The collapse of this zwitterionic intermediate to form the products can be the rate-determining step of the reaction. cdnsciencepub.com This collapse can be facilitated by a general base, which can be another molecule of the amine reactant. cdnsciencepub.comresearchgate.net The amine catalyst removes a proton from the nitrogen of the zwitterionic intermediate, which in turn promotes the expulsion of the leaving group.

The presence and nature of these intermediates have been investigated through kinetic studies and computational modeling. nih.govcdnsciencepub.com For example, in the aminolysis of certain phosphinate esters by n-butylamine, the results support a pathway involving the rate-determining collapse of a zwitterionic pentacoordinate intermediate, with the reaction being general base catalyzed by a second n-butylamine molecule. cdnsciencepub.com

Catalytic Effects in Aminolysis Reactions

Aminolysis, the reaction of an ester with an amine to form an amide, can be significantly influenced by catalysts. Butylammonium salts, such as 1-butanamine, acetate, have been shown to catalyze these reactions. Research on the aminolysis of ethyl phenylacetate (B1230308) in anhydrous n-butylamine has demonstrated the catalytic effect of various butylammonium salts. acs.org The mechanism often involves the catalyst facilitating proton transfer, thereby activating the ester and making it more susceptible to nucleophilic attack by the amine.

In the aminolysis of ethoxycarbonylmethyl esters of 1,4-dihydropyridines, while a strong guanidine-based catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) showed high efficiency, the uncatalyzed reaction with 1-butylamine proceeded very slowly. mdpi.com For instance, the reaction of an ester with 1-butylamine in DMF showed only 3% conversion without a catalyst, but with TBD, the conversion was nearly quantitative. mdpi.com This highlights the essential role of catalysis in achieving efficient aminolysis with primary amines like butylamine.

Further studies have explored the aminolysis of esters over solid acid catalysts. The acylation of butylamine with octyl acetate has been investigated using various zeolite catalysts, demonstrating another avenue for catalytic aminolysis.

Table 1: Aminolysis of Octyl Acetate with Butylamine over Zeolite Catalysts

| Zeolite Catalyst | Conversion (%) |

|---|---|

| H-ZSM-5-70 | 8.02 |

Data sourced from research on acylation of amines over H-ZSM-5 catalysts. nii.ac.jp

Deacetylation Reactions Mediated by Butylamine Derivatives

Deacetylation, the removal of an acetyl group, is a crucial reaction in organic synthesis, particularly in the context of protecting group chemistry. nih.gov The hydrolysis of amides, a form of deacetylation, is a nucleophilic acyl substitution that can be catalyzed by both acids and bases. researchgate.net

The mechanism for acid-catalyzed N-deacetylation begins with the protonation of the carbonyl oxygen, which creates a better electrophile. This is followed by the nucleophilic attack of a water molecule. researchgate.netetsu.edu Conversely, base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. etsu.edu Butylamine and its derivatives can act as the base in these reactions or be the product of the deacetylation of N-butylacetamide. Methodologies for these reactions often aim to be clean and solvent-free, providing high yields of the desired primary, secondary, or tertiary amines, including n-butylamine. researchgate.netetsu.edu In the synthesis of specialized monomers, N-deacetylation of an acetamide (B32628) precursor was explored using various methods, including refluxing with acid in methanol (B129727), to avoid harsh reduction conditions. researchgate.net

In more complex molecules like nucleosides, regioselective deacetylation is critical. While many methods exist for acetylation, selective deprotection is less studied but vital for creating specific intermediates for antiviral and anticancer drugs. nih.gov Recently, strategies for the deacetylation of sugar-based intermediates in multi-component reactions have also been developed, where a potassium carbonate-mediated deacetylation step follows the primary reaction. beilstein-journals.org

Condensation Reactions with n-Butylamine as a Reagent

n-Butylamine is a common reagent in condensation reactions, particularly in the formation of imines (Schiff bases) from aldehydes and ketones. These reactions involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. rsc.org

A study on the reaction between benzaldehyde (B42025) and n-butylamine to form n-butyl-1-phenylmethanimine demonstrated the effect of temperature on the reaction yield. The reaction was carried out in methanol at various temperatures, showing that yield increases with temperature. mdpi.com

Table 2: Yield of Schiff Base Reaction between Benzaldehyde and n-Butylamine at Different Temperatures

| Temperature (°C) | Final Yield (%) |

|---|---|

| 5 | ~68 |

| 15 | ~73 |

| 25 | ~78 |

Data sourced from a study on improving Schiff base reaction yields. mdpi.com

The steric and electronic effects on these condensation reactions are significant. Research comparing the reactivity of n-butylamine, sec-butylamine (B1681703), and t-butylamine with various benzaldehyde derivatives found that the least sterically hindered n-butylamine generally resulted in higher conversion rates. acs.org The nature of the solvent also plays a critical role, with studies showing that the reaction rate is significantly influenced by solvent polarity. rsc.org For example, the reaction between benzaldehyde and butylamine reached equilibrium 37 times more slowly in the nonpolar solvent CDCl3 than in the polar solvent CD3CN. rsc.org

Green Chemistry Principles in the Synthesis and Application of Butylamine-Derived Compounds

The principles of green chemistry are increasingly being applied to the synthesis and use of amines to minimize environmental impact and enhance safety. This involves considering metrics like atom economy and process mass intensity, selecting sustainable solvents, and developing efficient catalytic systems. ubc.ca

Atom Economy and Process Mass Intensity Considerations

Atom economy (AE) and process mass intensity (PMI) are key metrics for evaluating the "greenness" of a chemical process. rsc.orggreenchemistry-toolkit.org AE measures the efficiency with which atoms from the reactants are incorporated into the desired product, while PMI calculates the ratio of the total mass of all materials (reactants, solvents, reagents) used in a process to the mass of the final product. greenchemistry-toolkit.orgwhiterose.ac.uk

In a greener synthesis developed for the antidepressant bupropion (B1668061), which involves tert-butylamine (B42293) as a key reagent, these metrics were used to quantify improvements over the traditional method. acs.orgacs.org

Table 3: Comparison of Green Metrics for Traditional vs. Greener Bupropion Synthesis

| Metric | Traditional Process | Greener Process |

|---|---|---|

| Atom Economy | 63% | 61% |

| E-factor (waste/product) | 138 kg/kg | 46 kg/kg |

Data sourced from a study on a greener synthesis of bupropion hydrochloride. acs.orgacs.org

Sustainable Solvent Selection for Amine-Involved Reactions

Solvents constitute a major portion of the waste generated in the pharmaceutical and chemical industries. ubc.ca Therefore, replacing hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with more sustainable alternatives is a key goal of green chemistry. researchgate.net

For amide bond formation, a common reaction involving amines, several greener solvents have been evaluated as replacements for DCM and DMF. Studies have shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (EtOAc), and dimethyl carbonate (DMC) can be effective substitutes. researchgate.netrsc.org In a series of amidation reactions, these alternative solvents provided comparable or better results than the traditional solvents, particularly when using COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) as the coupling agent. rsc.org

The selection of a solvent also impacts reaction kinetics and selectivity. In the condensation reaction between benzaldehydes and butylamines, methyl t-butyl ether (MTBE) was shown to be a slightly greener and often more effective alternative to dichloromethane. acs.org Deep eutectic solvents (DESs) are also emerging as promising sustainable solvents for amine synthesis, sometimes acting as co-catalysts in the process. mdpi.com Industrial solvent selection guides now rank solvents based on safety, health, and environmental criteria to steer chemists toward more sustainable choices. ubc.ca

Catalysis in Amine Synthesis and Transformations

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient, selective, and less wasteful chemical transformations. In the realm of amine chemistry, catalysis plays a dual role: amines themselves can act as catalysts, and various catalysts are employed for the synthesis and modification of amines. nih.govresearchgate.net

Homogeneous transition metal catalysts are widely used for amine synthesis via methods like the hydrosilylation of imines and amides. rsc.org More advanced, atom-economic catalytic methods for synthesizing amines from renewable resources include N-alkylation of amines with alcohols (via "hydrogen borrowing" methodology), reductive amination, and hydroamination. rsc.org For example, an optimized alcohol amination using an iridium catalyst allowed for a catalyst loading as low as 0.05 mol% on a kilogram scale. rsc.org

Visible-light photoredox catalysis has also emerged as a powerful and environmentally benign tool for amine functionalization, allowing for the formation of reactive intermediates like α-amino radicals and iminium ions under mild conditions. bohrium.comacs.org Furthermore, deep eutectic solvents (DESs) can function not only as green reaction media but also as catalysts, for instance by participating in proton transfer to facilitate transamination reactions. mdpi.com The development of novel catalytic systems continues to be a primary driver for creating more sustainable and efficient processes involving amines.

Analytical Methodologies for Complex Systems Containing 1 Butanamine, Acetate 1:1

Advanced Chromatographic Techniques for Butylamine (B146782) Derivatives

The separation and analysis of butylamine derivatives, often found in complex mixtures, benefit significantly from advanced chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) and comprehensive two-dimensional gas chromatography with a nitrogen chemiluminescence detector (GCxGC-NCD) are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a widely employed technique for the analysis of volatile and semi-volatile compounds, including butylamine and its derivatives. researchgate.net The gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer. accustandard.com For the analysis of amines, specific GC columns, such as those with a 5% phenyl methyl siloxane stationary phase, are often chosen for their efficiency and stability at high temperatures. nih.gov In the analysis of amines, the electron impact ionization mode at 70 eV is a common choice for ionization. helsinki.fi The use of selective ion monitoring (SIM) mode can enhance the quantitative analysis of target compounds. helsinki.fi

A study on the determination of 84 substances from plastic food contact materials, including amines, utilized a liquid-liquid extraction followed by GC-MS analysis. nih.gov The method demonstrated good accuracy, with recoveries between 70% and 115% for most analytes. nih.gov Another application involves the determination of aliphatic amines in various samples, where derivatization is often employed to improve chromatographic properties and sensitivity. google.com

Comprehensive Two-Dimensional Gas Chromatography with Nitrogen Chemiluminescence Detection (GCxGC-NCD):

GCxGC offers enhanced separation power compared to conventional one-dimensional GC, which is particularly advantageous for analyzing complex samples like petroleum products or environmental aerosols. concawe.euacs.orgconcawe.eu This technique uses two columns with different separation mechanisms, providing a much higher peak capacity. nih.gov The nitrogen chemiluminescence detector (NCD) is highly selective and sensitive for nitrogen-containing compounds, making it ideal for the analysis of butylamine derivatives. acs.orgconcawe.eu

In a study of organic nitrogen compounds in urban aerosols, GCxGC-NCD demonstrated high selectivity and sensitivity, with limits of detection in the picogram range for nitrogen. acs.org Another study on petroleum products utilized GCxGC-NCD to quantify various nitrogen-containing compound classes. concawe.euconcawe.eu Although it was not always possible to distinguish between certain overlapping compound groups even with GCxGC, the technique provided valuable quantitative data on the abundance of N-heterocyclics. concawe.euconcawe.eu

Spectroscopic Characterization for Mechanistic Insights

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the detailed structural elucidation and characterization of 1-butanamine, acetate (B1210297) (1:1) and its behavior in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are crucial for identifying and characterizing butylamine and its derivatives. In the ¹H NMR spectrum of n-butylamine, the different proton environments can be distinguished. oregonstate.edu Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. nih.gov The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronic environment of the nuclei, which can be affected by factors like the presence of the acetate counter-ion and the solvent used. youtube.com For instance, in butyl acetate, the protons and carbons closer to the ester group are more deshielded and appear at higher chemical shifts. youtube.com

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of butylamine shows characteristic absorption bands for N-H stretching and bending vibrations. youtube.comchemicalbook.comnist.gov The presence of the acetate group in 1-butanamine, acetate (1:1) would introduce a strong absorption band corresponding to the C=O stretching vibration of the carboxylate anion. The interaction between the butylammonium (B8472290) cation and the acetate anion can also influence the positions and shapes of the N-H and C=O bands. Studies on the adsorption of butylamine on surfaces like silica-alumina have utilized IR spectroscopy to understand the nature of the interactions between the amine and the surface. acs.org

Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns, which aid in structural elucidation. arizona.edu For n-butylamine, the molecular ion peak is observed at an odd number due to the presence of a nitrogen atom. arizona.edu The fragmentation pattern is characterized by alpha-cleavage, which is a common fragmentation pathway for aliphatic amines. arizona.edu In the context of 1-butanamine, acetate (1:1), electrospray ionization (ESI) would be a suitable technique, and the addition of modifiers like n-butylamine itself has been shown to enhance the signal intensity for certain analytes in ESI-MS. nih.gov

Quantitative Analysis Approaches

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and versatile technique for the purity assessment of organic compounds, including amine salts, in research and for the certification of reference materials. researchgate.netmdpi.comunsw.edu.au

Quantitative NMR (qNMR) for Purity Assessment:

Unlike chromatographic methods, qNMR offers universal detection and can provide a direct and absolute measure of purity without the need for identical reference standards for each analyte. researchgate.netacs.org The principle of qNMR is based on the direct proportionality between the integrated signal area of a specific resonance and the number of corresponding nuclei. mdpi.com This allows for the determination of the analyte's purity by comparing its signal integral to that of a certified internal standard of known concentration. mdpi.comnih.gov

Several qNMR methods exist, including internal and external calibration. acs.org For high-purity materials, increasing the sample amount and the amount of the internal calibrant can help achieve low levels of uncertainty. nih.gov Even without an internal standard, a "100% method" can be used for a rapid initial purity assessment by comparing the relative integrals of the main compound and any impurities present. acs.org However, this relative method may overestimate purity as it doesn't account for non-observable species like water or inorganic salts. acs.org

The application of qNMR is particularly useful for ionic compounds like amine salts, which can sometimes be challenging to analyze accurately by other methods due to issues like aggregation or solubility. researchgate.net The use of specific deuterated solvents, such as alkaline deuterated methanol (B129727), has been shown to improve the quantitative analysis of problematic hydrochloride salts of drug substances. researchgate.net

Solvent System Influence on Analytical Performance

The choice of solvent system plays a critical role in the analytical performance of both chromatographic and spectroscopic methods for the analysis of butylamine and its derivatives. nih.govbiotage.com

Influence on Chromatographic Separations:

In chromatography, the mobile phase composition significantly impacts the retention, selectivity, and peak shape of analytes. For the analysis of basic compounds like amines on silica-based columns in normal-phase chromatography, the acidic nature of the silica (B1680970) can lead to strong interactions, causing peak tailing and potential sample degradation. biotage.comwfu.edu To mitigate these effects, a competing amine, such as triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521), is often added to the mobile phase to "neutralize" the active sites on the silica surface. biotage.comwfu.edu

In reversed-phase chromatography, the pH of the mobile phase is a powerful tool for controlling the retention of ionizable compounds like amines. chromatographyonline.com At a low pH, amines are protonated and typically less retained. chromatographyonline.com The type of organic solvent in the mobile phase, such as acetonitrile (B52724) or methanol, can also significantly affect selectivity. chromatographyonline.com The addition of ion-pairing reagents, like di-n-butylamine acetate (DBAA), to the mobile phase in reversed-phase HPLC has been shown to be effective for the separation of ionic compounds like conjugated bile acids. nih.gov

Influence on Spectroscopic Analysis:

The solvent can also influence the outcomes of spectroscopic measurements. In NMR spectroscopy, the solvent can affect the chemical shifts of protons and carbons. In IR spectroscopy, solvent-solute interactions, particularly hydrogen bonding, can cause shifts in the vibrational frequencies of functional groups. acs.orgmdpi.com For instance, the position of the N-H stretching vibration of an amine can be sensitive to the hydrogen-bonding capabilities of the solvent. The choice of solvent can also impact the electronic absorption spectra (UV-Vis) of compounds. mdpi.comsciencepublishinggroup.com

In mass spectrometry, especially with techniques like ESI, the solvent composition can affect ionization efficiency. The use of additives in the solvent, such as n-butylamine, has been demonstrated to enhance the signal intensity of certain analytes in ESI-negative mode. nih.gov

Applications and Functionalization in Advanced Materials and Biotechnology

Role of 1-Butanamine, acetate (B1210297) (1:1) as a Chemical Intermediate in Specialized Syntheses

1-Butanamine, acetate (1:1), and more broadly, n-butylamine, serve as important intermediates in the synthesis of a variety of organic compounds. ontosight.aiwikipedia.org The reactive primary amine group of the butylamine (B146782) component allows for its participation in numerous chemical reactions, including alkylation, acylation, and condensation with carbonyls. wikipedia.org This reactivity is harnessed in the production of specialized chemicals with applications in pharmaceuticals, agriculture, and materials science.

For instance, n-butylamine is a precursor in the synthesis of the fungicide benomyl (B1667996) and the antidiabetic medication tolbutamide. wikipedia.org It is also used to produce N,N′-dibutylthiourea, which acts as a rubber vulcanization accelerator, and n-butylbenzenesulfonamide, a plasticizer for nylon. wikipedia.orgtaylorandfrancis.com The synthesis of these complex molecules often involves multiple steps where the butylamine moiety is introduced to impart specific properties to the final product.

The acetate salt form, 1-Butanamine, acetate (1:1), can be particularly useful in syntheses where controlled pH or specific reaction conditions are necessary. The salt can act as a source of butylamine in a more manageable solid form compared to the volatile liquid n-butylamine. ontosight.ai

Table 1: Examples of Specialized Syntheses Involving Butylamine

| Product | Application | Role of Butylamine |

| Benomyl | Fungicide | Precursor in the chemical synthesis. wikipedia.org |

| Tolbutamide | Antidiabetic drug | Precursor in the synthesis of the drug. wikipedia.org |

| N,N′-dibutylthiourea | Rubber vulcanization accelerator | Precursor for its manufacture. wikipedia.orgtaylorandfrancis.com |

| n-Butylbenzenesulfonamide | Plasticizer for nylon | Precursor for its manufacture. wikipedia.orgtaylorandfrancis.com |

| Fengabine | Pharmaceutical | Used in its synthesis. wikipedia.org |

| Butamoxane | Pharmaceutical | Used in its synthesis. wikipedia.org |

Functionalization of Polymeric and Cellulose-Based Materials with Butylamine Moieties

The introduction of butylamine moieties onto the surface of polymeric and cellulose-based materials can significantly alter their physical and chemical properties, leading to the development of advanced materials with tailored functionalities. This process, known as functionalization, leverages the reactive nature of the amine group.

In the realm of polymer chemistry, n-butylamine has been used in post-polymerization modifications. For example, it can be used in the aminolysis of RAFT-derived polymers to introduce amine-reactive end groups. nih.govacs.org This allows for the subsequent attachment of other functional molecules, creating complex polymer architectures for applications such as drug delivery and biomaterials. nih.govnih.gov

Cellulose (B213188), a renewable and biodegradable polymer, can also be functionalized with butylamine to create high-performance materials. A two-step process involving periodate (B1199274) oxidation followed by reductive amination with butylamine has been used to create butylamino-functionalized cellulose nanocrystal (CNC) films. rsc.org These films exhibit enhanced barrier properties, with significantly reduced oxygen permeability even at high humidity. rsc.org The introduction of butylamine moieties can also influence the water absorption and surface wettability of cellulose-based materials. rsc.org Furthermore, aminated cellulose can be crosslinked with epoxy resins to create strong and water-resistant wood adhesives. nih.gov

Table 2: Properties of Butylamino-Functionalized Cellulose Nanocrystal Films

| Property | Observation | Reference |

| Oxygen Permeability | As low as 5.9 ± 0.2 cm³ μm per m² per day per kPa at 80% relative humidity for tert-butylamino-functionalized CNC films. | rsc.org |

| Water Vapor Permeation | Effective barrier properties up to 80% relative humidity. | rsc.org |

| Dynamic Vapor Sorption | Effective barrier properties up to 90% relative humidity. | rsc.org |

| Water Contact Angle | Time-dependent changes indicate water absorption into the film structure. | rsc.org |

Interactions in Bioprocesses and Cell Cultivation Systems Requiring Specific Chemical Conditions

1-Butanamine, acetate (1:1) and its components can play a role in specific biotechnological processes, including cell cultivation and bioconversion, where precise chemical conditions are essential. ontosight.ai For instance, the compound can be used in cell culture media to maintain a specific pH or to influence cellular processes. ontosight.aigoogle.com

Research has shown that n-butylamine can affect cell proliferation and differentiation. nih.gov In one study, varying the concentration of n-butylamine in a thermoreversible graft copolymer influenced its lower critical solution temperature (LCST), a key parameter for creating "smart" hydrogels for 3D cell culture. nih.gov These hydrogels can transition from a liquid to a gel at physiological temperatures, enabling the encapsulation and subsequent release of cells for biomanufacturing. nih.gov

Furthermore, in the context of bioconversion, butylamine can be a substrate or product. For example, ω-transaminases can be used for the synthesis of chiral amines, and understanding the interactions of these enzymes with substrates like butylamine is crucial for optimizing reaction conditions. researchgate.net The acetate component of 1-Butanamine, acetate (1:1) can also be utilized by microorganisms as a carbon source in certain fermentation processes. nih.gov

Coordination Chemistry and Metal Ion Interactions with Butylamine Complexes

The lone pair of electrons on the nitrogen atom of the butylamine moiety allows it to act as a ligand, forming coordination complexes with various metal ions. wikipedia.orgottokemi.com This property is fundamental to its role in coordination chemistry and has implications for catalysis, material synthesis, and analytical chemistry.

Butylamine can coordinate with metal ions such as platinum(II) and palladium(II) to form square planar complexes. wikipedia.orgottokemi.com The specific geometry and electronic properties of these complexes depend on the metal ion and the other ligands present. For example, cis- and trans-[PtI2(NH2Bu)2] complexes have been synthesized and characterized. wikipedia.org

The formation of metal-butylamine complexes is also relevant in the synthesis of more complex ligands and materials. For instance, n-butylamine has been used as a condensing agent in the synthesis of Schiff base ligands, which can then be used to form multinuclear metal complexes. scielo.org.ar In another example, N,N-bis(O-diethylhydroxyphosphorylmethyl)-N-butylamine has been synthesized and its complexation with divalent metal ions like copper(II) has been studied, revealing the formation of 1:1 metal-ligand species. researchgate.nettandfonline.com The ability of butylamine to interact with metal ions is also exploited in the preparation of catalysts and in modifying the surface of inorganic nanocrystals to control their solubility and assembly. acs.org

Environmental Behavior and Degradation Pathways of Butylamine and Its Acetate Salt

Biodegradation Pathways of Butylamine (B146782) and Related Amine Acetates

Primary aliphatic amines, such as butylamine, can serve as valuable sources of carbon, nitrogen, and energy for a variety of microorganisms, facilitating their breakdown in the environment. researchgate.net Screening studies have consistently indicated that n-butylamine is readily biodegradable in both soil and water. nih.gov For instance, one study observed a 67% biochemical oxygen demand (BOD) over a 12-day period using an activated sludge inoculum. nih.gov

The presence or absence of oxygen is a critical factor that determines the specific enzymatic pathways involved in butylamine's biodegradation, leading to different intermediate and final products. unit.no

Aerobic Degradation: The breakdown of alkylamines in the presence of oxygen is a well-documented process. oup.com Aerobic bacteria, such as certain Pseudomonas species isolated from activated sludge, can utilize long-chain alkylamines as their sole source of carbon, nitrogen, and energy. oup.com The primary aerobic degradation pathway for alkylamines involves an initial carbon-nitrogen (C-N) bond cleavage, a reaction catalyzed by an amine dehydrogenase. oup.com This step yields an aldehyde, which is subsequently oxidized to the corresponding long-chain fatty acid. oup.com

Anaerobic Degradation: Under anaerobic conditions, such as those found in sediments, some water treatment systems, and certain soil layers, a different set of microorganisms and enzymatic processes are responsible for butylamine's degradation. unit.nooup.com Denitrifying bacteria, for example, can metabolize butylamine. The bacterium Pseudomonas stutzeri has been shown to grow on primary fatty amines with alkyl chains ranging from C4 (butylamine) to C18, using them as the sole source of carbon, energy, and nitrogen coupled with nitrate (B79036) reduction. oup.com The proposed anaerobic pathway is similar to the aerobic one, initiating with a C-N cleavage to form an alkanal, which is then oxidized to the corresponding fatty acid. oup.com The enzymes involved, however, are adapted to function without oxygen. For instance, in P. stutzeri grown on hexylamine, an inducible NADP-dependent amine dehydrogenase and an NADP-dependent aldehyde dehydrogenase were identified. oup.com For some xenobiotic compounds, a sequential anaerobic-aerobic degradation strategy is optimal for complete mineralization. smbb.mx

A key transformation in the biodegradation of butylamine isomers is deamination, the removal of the amine group. For sec-butylamine (B1681703), a structural isomer of n-butylamine, this process has been shown to yield methyl ethyl ketone. inchem.org In a study involving dogs administered sec-butylamine, analysis of urine samples revealed the formation of a diphenyl hydrozone derivative that corresponded to the product formed from a reaction with methyl ethyl ketone, indicating that deamination was a key biotransformation step. inchem.org The resulting amine nitrogen is believed to enter the general biological pool and is subsequently lost. inchem.org

Atmospheric Chemistry and Fate of Butylamine Derivatives

Once released into the atmosphere, butylamine and its derivatives are subject to chemical transformations driven by sunlight and reactions with atmospheric oxidants. rsc.org These processes are crucial in determining the compound's atmospheric lifetime and its potential to contribute to aerosol formation.

The primary removal mechanism for amines in the atmosphere is through reactions with oxidants, most notably the hydroxyl (OH) radical. rsc.org The reaction of OH radicals with tert-butylamine (B42293), an isomer of n-butylamine, has been studied in detail and is found to proceed mainly through hydrogen abstraction from the amino group (-NH2). acs.orgresearchgate.net This initial reaction is a key step in the atmospheric degradation cascade.

In the presence of nitrogen oxides (NOx), the subsequent reactions become more complex. For tert-butylamine, the degradation pathway leads to the formation of tert-butylnitramine and acetone (B3395972) as major products. acs.orgresearchgate.net The atmospheric lifetime of tert-butylamine, based on its reaction rate with OH radicals, is estimated to be around 33 hours, assuming an average 24-hour OH radical concentration of 1.0 × 10^6 molecules cm^–3. acs.org Studies on n-butylamine and 2-butylamine show that the position of the amino group influences the reaction kinetics, with H-abstraction by OH radicals being favored at the N-site. nih.govacs.org Besides OH radicals, the nitrate radical (NO3) also plays a role in the atmospheric removal of amines, especially at night. copernicus.org

Amines in the atmosphere can react with acidic gases, such as nitric acid (HNO3), to form amine salts. researchgate.net This is a significant process that facilitates the transfer of amines from the gas phase to the particle phase, contributing to the formation of secondary organic aerosol (SOA). researchgate.net

Environmental Partitioning and Mobility of Butylamine Species

The distribution of butylamine in the environment is largely dictated by its partitioning between soil, water, and air. This behavior is controlled by its physical and chemical properties.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil or sediment. For n-butylamine, Koc values have been reported in the range of 15 to 107, which indicates a high mobility in soil. nih.gov However, the mobility is also strongly influenced by the soil pH. The pKa of n-butylamine is 10.78, meaning that in most natural soil and water environments (typically pH 5-9), it will exist almost entirely in its protonated, cationic form (CH3(CH2)3NH3+). nih.gov While the Koc value suggests high mobility, cations generally exhibit stronger adsorption to soils containing organic carbon and clay, which are negatively charged. nih.gov This ionic attraction can reduce its mobility compared to what would be expected for a neutral compound with a similar Koc.

Due to its protonated state in moist soils and water, volatilization is not expected to be a significant fate process. nih.gov The partitioning of amines between the gas and particulate phases in the atmosphere is also complex, depending heavily on factors like aerosol water content and acidity. researchgate.net The formation of low-volatility amine salts, as discussed previously, effectively shifts the partitioning toward the particle phase. researchgate.net

Compound Names Mentioned

Influence of Protonation State (pKa) on Adsorption and Desorption

The tendency of a chemical to adsorb to soil and sediment is a critical factor in its environmental mobility and bioavailability. For amines like butylamine, this behavior is overwhelmingly controlled by its protonation state, which is in turn dependent on its acid dissociation constant (pKa) and the pH of the surrounding environment.

The pKa of the conjugate acid of n-butylamine ([CH₃(CH₂)₃NH₃]⁺) is approximately 10.78. nih.govnih.govwikipedia.org This high pKa value indicates that n-butylamine is a moderately strong base. foodb.ca Consequently, in most natural soil and water environments, where the pH typically ranges from 5 to 9, butylamine will exist almost entirely in its protonated, cationic form, [CH₃(CH₂)₃NH₃]⁺. nih.govnih.govoecd.org

The dominance of this cationic form has significant implications for adsorption. Cations are known to adsorb more strongly than their neutral counterparts to negatively charged surfaces common in the environment, such as clay minerals and organic matter in soil. scbt.comcharite.de The primary mechanism for this is cation exchange.

However, studies on the soil organic carbon-water partitioning coefficient (Koc) for n-butylamine present a more nuanced picture. Koc values, which indicate the likelihood of a chemical to bind to organic matter in soil, have been reported in a range that suggests high mobility.

Physicochemical Properties Influencing Butylamine's Environmental Fate

| Parameter | Value | Reference |

|---|---|---|

| pKa (of butylammonium (B8472290) ion) | 10.77 - 10.78 | nih.govwikipedia.orgoecd.org |

| Koc (n-butylamine) | 15 - 107 L/kg | nih.gov |

| Koc (calculated for n-butylamine) | 61 L/kg | oecd.org |

| Koc (calculated for n-butylammonium chloride) | 112 L/kg | oecd.org |

The relatively low Koc values suggest that despite the potential for strong cation exchange interactions, n-butylamine may not be strongly retained in all soil types and could have a high potential for leaching. nih.gov Research on other amines has shown that while adsorption to clay minerals can be significant, the extent of this adsorption can be limited by the cation-exchange capacity (CEC) of the clay. udel.edu This implies that once the primary binding sites are saturated, the mobility of the compound may increase. Desorption studies on related compounds have indicated that once adsorbed onto clay minerals, they are not easily displaced, suggesting that a fraction of the butylamine may become strongly bound and less mobile in the environment. udel.edu

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1-Butanamine, acetate (1:1) in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with standards like EU EN 166 or US NIOSH. Use respiratory protection (e.g., P95/P1 filters for particulates, ABEK-P2 for aerosols) when handling powders or aerosols .

- Ventilation : Conduct experiments in fume hoods to avoid inhalation exposure. Ensure local exhaust ventilation if generating dust or vapors .

- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes. Use inert materials (e.g., sand, vermiculite) to contain spills and avoid drainage contamination .

Q. How can researchers synthesize 1-Butanamine, acetate (1:1) for academic studies?

- Methodological Answer :

- Reaction Mechanism : Neutralize 1-butanamine (CAS 109-73-9) with acetic acid in a 1:1 molar ratio under inert conditions. Monitor pH to ensure complete salt formation .

- Purification : Recrystallize the product from ethanol or acetone. Confirm purity via NMR (¹H/¹³C) and FTIR spectroscopy to verify acetate ion incorporation (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What physicochemical properties of 1-Butanamine, acetate (1:1) are critical for experimental design?

- Methodological Answer :

- Key Properties :

| Property | Available Data | Gaps Identified |

|---|---|---|

| Molecular Weight | 133.19 g/mol | Melting Point |

| Solubility | Water-soluble (qualitative) | Quantitative solubility |

| Stability | Stable at room temperature | Decomposition conditions |

- Experimental Workarounds : Use differential scanning calorimetry (DSC) to determine melting points and HPLC with aqueous/organic mobile phases to quantify solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for 1-Butanamine, acetate (1:1)?

- Methodological Answer :

- Data Gaps : Existing SDSs classify acute oral toxicity (H302) and respiratory irritation (H335) but lack LD50 values or chronic toxicity profiles .

- Testing Strategies :

Conduct in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity.

Use OECD Guideline 423 for acute oral toxicity in rodent models.

Perform gas chromatography-mass spectrometry (GC-MS) to identify degradation byproducts under stress conditions (heat/light) .

Q. What analytical methods optimize characterization of 1-Butanamine, acetate (1:1) stability under varying storage conditions?

- Methodological Answer :

- Stability-Indicating Assays :

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess weight loss at 25–200°C.

- Hydrolytic Stability : Store samples at 40°C/75% RH for 4 weeks; analyze via HPLC for impurity peaks.

- Light Sensitivity : Expose to UV (320 nm) and monitor changes via UV-Vis spectroscopy .

Q. How can computational modeling predict reactivity of 1-Butanamine, acetate (1:1) in novel reaction pathways?

- Methodological Answer :

- In Silico Tools :

Use Gaussian or ORCA for DFT calculations to map electrophilic/nucleophilic sites.

Simulate reaction trajectories with molecular dynamics (MD) software (e.g., GROMACS).

Cross-validate predictions with experimental kinetics (e.g., stopped-flow spectrometry) .

Methodological Considerations for Data Gaps

- Ecological Impact : No data exist on biodegradation or bioaccumulation . Researchers can use OECD 301F (ready biodegradability test) or algal growth inhibition assays (OECD 201) to address this.

- Reaction Byproduct Analysis : Employ LC-QTOF-MS to detect trace impurities during synthesis, referencing databases like mzCloud .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.